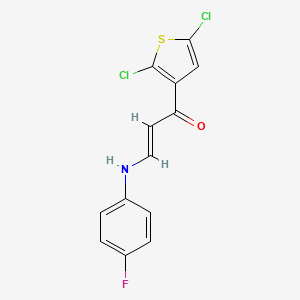

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-fluoroanilino)-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-fluoroanilino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2FNOS/c14-12-7-10(13(15)19-12)11(18)5-6-17-9-3-1-8(16)2-4-9/h1-7,17H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDOGJBUIUTQOT-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=CC(=O)C2=C(SC(=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Optimization

Thienyl Ketone Precursor :

2,5-Dichlorothiophene-3-carbonyl chloride serves as the electrophilic partner due to its high reactivity in nucleophilic acyl substitutions. Its synthesis involves chlorination of thiophene-3-carboxylic acid using thionyl chloride (SOCl₂) in the presence of pyridine, achieving yields >85%.

Aldehyde Component :

4-Fluoroaniline derivatives are unsuitable as direct aldehyde precursors due to amine interference. Instead, in situ protection of the amine via Schiff base formation (e.g., using benzaldehyde) enables the use of 4-fluoroaniline-derived aldehydes. Deprotection post-condensation restores the anilino group.

Reaction Conditions and Catalysis

- Catalyst : Lithium nitrate (LiNO₃) in ethanol promotes efficient enolization of the thienyl ketone, enhancing reaction rates and stereoselectivity.

- Solvent : Anhydrous tetrahydrofuran (THF) minimizes side reactions, with reflux conditions (65–70°C) driving the reaction to completion within 6–8 hours.

- Yield : Typical isolated yields range from 45% to 60%, with the (E)-isomer predominating (>95%) due to thermodynamic stability.

Post-Condensation Functionalization: Introducing the 4-Fluoroanilino Group

The β-position of the enone system undergoes nucleophilic attack by 4-fluoroaniline, facilitated by the electron-deficient nature of the α,β-unsaturated ketone.

Conjugate Addition Mechanism

Under acidic conditions (e.g., HCl in dioxane), 4-fluoroaniline acts as a nucleophile, adding to the β-carbon of the enone. Protonation of the carbonyl oxygen enhances electrophilicity, directing attack exclusively at the β-position.

Optimized Procedure :

- Dissolve the enone intermediate (1.0 equiv) in dry chloroform.

- Add 4-fluoroaniline (1.2 equiv) and catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv).

- Reflux at 80°C for 12 hours under nitrogen.

- Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product as yellow crystals.

Yield : 56–58%

Characterization :

- IR (KBr) : 1660 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C), 3295 cm⁻¹ (N-H).

- ¹H-NMR (DMSO-d₆) : δ 7.10 (AB system, J = 15.5 Hz, 2H, CH=CH), 6.87 (s, 1H, thienyl), 10.2 (br s, 1H, NH).

Alternative Synthetic Routes

Vilsmeier-Haack Formylation Followed by Condensation

This two-step approach avoids the need for aldehyde protection:

Grignard-Based Synthesis

- Grignard Formation : Generate the thienylmagnesium bromide from 2,5-dichlorothiophene and magnesium in THF.

- Ketone Synthesis : Quench with ethyl trifluoroacetate to form 2,5-dichloro-3-trifluoroacetylthiophene.

- Amination : Displace trifluoromethyl group with 4-fluoroaniline using Cu(I) catalysis.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity (E:Z) | Key Advantage |

|---|---|---|---|

| Claisen-Schmidt | 45–60 | >95:5 | Scalable, minimal byproducts |

| Vilsmeier-Aldol | 42 | 90:10 | Avoids aldehyde protection |

| Grignard Amination | 35–41 | 85:15 | Compatible with sensitive substrates |

Industrial-Scale Considerations

Patent WO2021240331A1 highlights the utility of Grignard reagents in large-scale syntheses, emphasizing solvent recovery and catalyst recycling. Key adaptations for the target compound include:

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-fluoroanilino)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-fluoroanilino)-2-propen-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-1-(2,5-dichloro-3-thienyl)-3-(4-fluoroanilino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit key enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationship (SAR)

- Electronegativity Trends : Substitution with electronegative groups (F, Cl) at para positions on both rings correlates with improved potency. Methoxy or bulky halogens (Br, I) reduce activity .

- Ring System Impact : Thiophene (target) vs. phenyl () alters electron density, affecting binding to hydrophobic pockets. Thiophene’s smaller size may enhance membrane penetration .

- Biological Activity: Halogenated chalcones (e.g., 3n) show notable antifungal activity, suggesting the target compound’s dichloro/fluoro substitutions could be leveraged in antimicrobial design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.